molecular formula C14H20O B12355861 rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

Katalognummer: B12355861
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: FGWPFVTXSUZSLV-GXTWGEPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol core substituted with a 2,5-dimethylphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2,5-dimethylphenylmagnesium bromide.

    Grignard Reaction: The 2,5-dimethylphenylmagnesium bromide is reacted with cyclohexanone to form the corresponding alcohol.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Utilizing large reactors and optimized conditions to maximize yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: Reduction to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions at the phenyl ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products

    Oxidation: 2-(2,5-dimethylphenyl)cyclohexanone.

    Reduction: 2-(2,5-dimethylphenyl)cyclohexane.

    Substitution: 2-(2,5-dibromophenyl)cyclohexan-1-ol.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or analgesic effects.

    Medicine: Investigated for its potential therapeutic applications in treating certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclohexan-1-ol: Similar structure with a different substitution pattern on the phenyl ring.

    rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclohexan-1-ol: Another isomer with different methyl group positions.

Uniqueness

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.

Eigenschaften

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14+/m0/s1

InChI-Schlüssel

FGWPFVTXSUZSLV-GXTWGEPZSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)[C@@H]2CCCC[C@H]2O

Kanonische SMILES

CC1=CC(=C(C=C1)C)C2CCCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.